4-[2-(1,5-dimethylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
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Overview
Description
The compound 4-[2-(1,5-dimethylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic molecule featuring a unique combination of pyrazole, quinoline, and tetracyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,5-dimethylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, starting with the preparation of the pyrazole and quinoline intermediates. The pyrazole derivative can be synthesized through the reaction of 1,5-dimethylpyrazole with appropriate reagents under controlled conditions. The quinoline moiety is typically prepared via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
The final step involves the coupling of the pyrazole and quinoline intermediates with the tetracyclic core. This step requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,5-dimethylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the quinoline or pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.
Scientific Research Applications
4-[2-(1,5-dimethylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity, including antimicrobial and anticancer properties, makes it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases, particularly those involving microbial infections or cancer.
Industry: Its chemical properties may be useful in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[2-(1,5-dimethylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could interact with nucleic acids or proteins, potentially inhibiting their function and leading to antimicrobial or anticancer effects. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar compounds to 4-[2-(1,5-dimethylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene include other pyrazole-quinoline derivatives and tetracyclic compounds. These compounds may share similar chemical properties and biological activities but differ in their specific functional groups and structural features.
1,5-Dimethylpyrazole-4-boronic acid:
Imidazoquinoline derivatives: Known for their antimicrobial and anticancer activities, these compounds share a similar quinoline core but differ in their additional functional groups and overall structure
The uniqueness of This compound lies in its combination of pyrazole, quinoline, and tetracyclic structures, which may confer distinct chemical and biological properties not found in simpler or less complex analogues.
Properties
Molecular Formula |
C26H20N8S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
4-[2-(1,5-dimethylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C26H20N8S/c1-13-9-14(2)29-26-21(13)22-23(35-26)25-31-24(32-34(25)12-27-22)17-10-20(18-11-28-33(4)15(18)3)30-19-8-6-5-7-16(17)19/h5-12H,1-4H3 |
InChI Key |
AFSXQBFWVZHAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC(=NC6=CC=CC=C65)C7=C(N(N=C7)C)C)C |
Origin of Product |
United States |
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